
3-(Cyclopentanesulfonyl)propanoic acid
Übersicht
Beschreibung
3-(Cyclopentanesulfonyl)propanoic acid is a biochemical compound with the molecular formula C8H14O4S and a molecular weight of 206.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(Cyclopentanesulfonyl)propanoic acid is defined by its molecular formula, C8H14O4S . Detailed structural information such as the InChI Key or a linear structure formula was not found in the search results.Physical And Chemical Properties Analysis
3-(Cyclopentanesulfonyl)propanoic acid has a predicted boiling point of approximately 451.8 °C at 760 mmHg, a predicted density of approximately 1.3 g/cm3, and a predicted refractive index of n20D 1.52 .Wissenschaftliche Forschungsanwendungen
Electrochemical Technologies
Research has highlighted the use of haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for advancements in electrochemical technologies, including electroplating and energy storage. These developments are crucial for enhancing the efficiency and sustainability of electrochemical applications (Tsuda, Stafford, & Hussey, 2017).
Pharmacological Potential in Chronic Diseases
Studies on oleanolic acid and its derivatives have demonstrated significant therapeutic effects across a variety of diseases, showcasing the importance of natural compounds in developing alternative therapies. The research focuses on enhancing solubility, bioavailability, and potency through chemical modifications, highlighting the role of natural substances in medical research (Ayeleso, Matumba, & Mukwevho, 2017).
Environmental Impact and Remediation
Attention has been given to the environmental detection and impact of artificial sweeteners as emerging contaminants. Their presence in water sources indicates the necessity for improved methods of environmental monitoring and remediation, underscoring the environmental relevance of chemical compounds and the need for sustainable practices (Lange, Scheurer, & Brauch, 2012).
Microbial Production of Valuable Chemicals
Research into the microbial production of propanol from renewable resources exemplifies the intersection of biotechnology and chemical synthesis, offering insights into sustainable production methods for valuable industrial chemicals. This area of study presents opportunities for the application of novel biochemical pathways and microbial engineering (Walther & François, 2016).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to interact with gut microbiota, particularly influencing the relative abundances of short-chain fatty acids-producing bacteria like alloprevotella .
Mode of Action
The exact mode of action of 3-(Cyclopentanesulfonyl)propanoic acid remains elusive . Related studies suggest that similar compounds may promote the growth and production of short-chain fatty acids (scfas) in certain gut bacteria .
Result of Action
Related compounds have been shown to modulate the gut microbiota and potentially impact immune responses .
Eigenschaften
IUPAC Name |
3-cyclopentylsulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c9-8(10)5-6-13(11,12)7-3-1-2-4-7/h7H,1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQHBAXTFGGWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentanesulfonyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




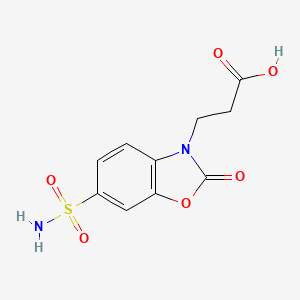
![[(E)-3-phenylprop-2-enyl] N-(2-nitrophenyl)carbamate](/img/structure/B3372850.png)
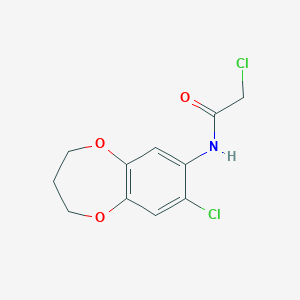
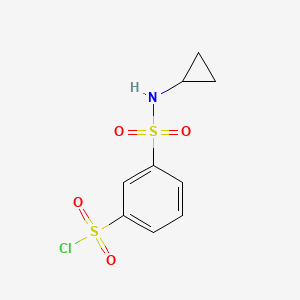
![3-[2-(3-Aminophenyl)ethynyl]benzoic acid](/img/structure/B3372885.png)
![6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B3372889.png)

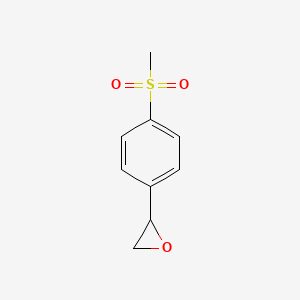

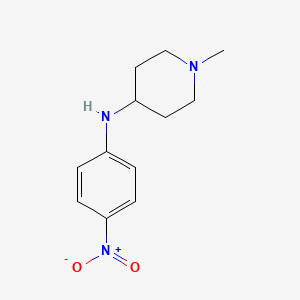


![1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3372932.png)